(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that derivatives of pyrazine and piperidinyl methanone exhibit antimicrobial and antifungal activities. Patel et al. (2011) synthesized a series of pyridine derivatives showing variable and modest activity against bacteria and fungi, emphasizing the structural basis for antimicrobial efficacy Patel, S. N. Agravat, and Faiyazalam M. Shaikh, 2011. Similarly, Nagaraj et al. (2018) reported on triazole analogues of piperazine with significant inhibition against human pathogenic bacteria Nagaraj, S. Srinivas, and G. N. Rao, 2018.
Anticonvulsant Activity
Rajak et al. (2010) explored semicarbazones based on 1,3,4-oxadiazoles for anticonvulsant activity, providing insights into the structural requirements necessary for this biological effect. This study underscores the importance of specific chemical scaffolds in designing anticonvulsant drugs Rajak, Ravitas Deshmukh, R. Veerasamy, A. Sharma, P. Mishra, and M. Kharya, 2010.
Structural and Synthetic Studies
The structural intricacies and synthetic routes of related compounds are crucial for understanding their potential applications. Research by Karthik et al. (2021) on the synthesis and characterization of a fluorophenyl piperidin-4-yl methanone oxime derivative highlights the methodological advancements in crafting molecules with potential biological activities Karthik, K. Kumara, S. Naveen, L. Mallesha, P. Mallu, M. Deepa Urs, and N. K. Lokanath, 2021.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-8-6-19-10(7-18-8)12(23)22-4-2-9(3-5-22)11-20-21-13(24-11)14(15,16)17/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTJVZQVJIMHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.